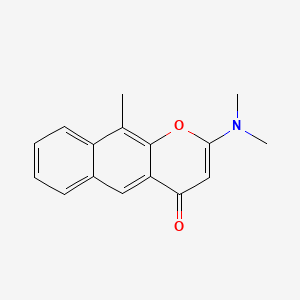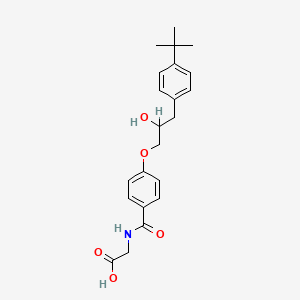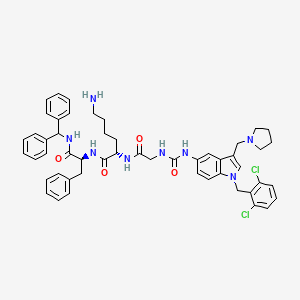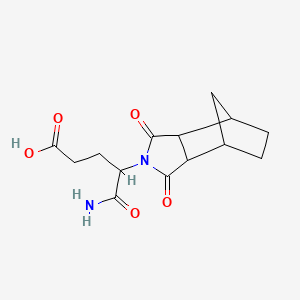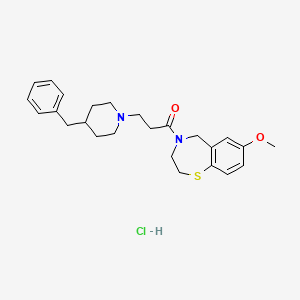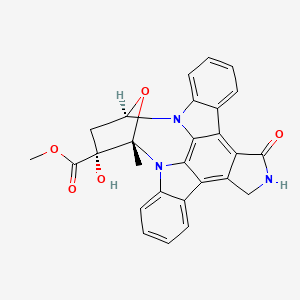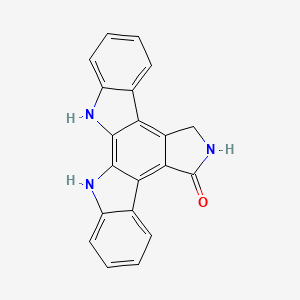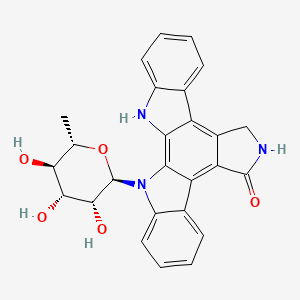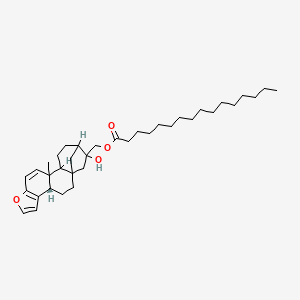
Kahweol palmitate
Übersicht
Beschreibung
Kahweol palmitate is a semi-synthetic derivative of kahweol, a natural product found in coffee beans . It exhibits neuromodulatory, anti-osteoporotic, anti-resorptive, anti-inflammatory, antioxidative, anti-angiogenic, anticancer, and chemopreventive activities .
Synthesis Analysis
Kahweol and cafestol are two diterpenes extracted from Coffea arabica beans . The structures were determined by examination of the spectroscopic data of the esters and their parent alcohols and by derivative comparison .
Molecular Structure Analysis
The only difference between the structures of kahweol and cafestol is that kahweol has an extra double bond . This might be the reason why kahweol and cafestol show similar but not exactly the same biological activities .
Chemical Reactions Analysis
Kahweol and cafestol demonstrate multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells, and anti-angiogenesis .
Physical And Chemical Properties Analysis
Kahweol palmitate has a molecular weight of 552.8 g/mol . It is a fat-soluble compound derived from Coffee arabica beans .
Wissenschaftliche Forschungsanwendungen
Oncology
Application Summary
Kahweol palmitate has been studied for its potential anti-cancer properties, particularly in its ability to induce apoptosis and inhibit cell growth in various cancer models.
Methods of Application
In vitro and in vivo studies have been conducted using Kahweol palmitate to assess its impact on cancer cells. Techniques such as cell viability assays, flow cytometry, and Western blotting have been employed to measure apoptotic markers and cell proliferation.
Results and Outcomes
Results have shown that Kahweol palmitate exhibits pro-apoptotic, cytotoxic, and anti-proliferative effects on cancer cells while having minimal impact on normal cells .
Pharmacology
Application Summary
Kahweol palmitate is being explored for its pharmacological properties, including anti-inflammatory and hepatoprotective activities.
Methods of Application
Experimental models, such as LPS-induced inflammation in macrophages, have been used to evaluate the anti-inflammatory effects of Kahweol palmitate.
Results and Outcomes
Studies suggest that Kahweol palmitate can down-regulate inflammatory mediators and protect against liver damage .
Endocrinology
Application Summary
The compound’s anti-diabetic properties are of interest, with research indicating its role in glucose metabolism and insulin sensitivity.
Methods of Application
Kahweol palmitate has been tested in diabetic animal models, assessing its effect on blood glucose levels and insulin resistance.
Results and Outcomes
Findings reveal that Kahweol palmitate may improve insulin sensitivity and reduce blood glucose levels, suggesting potential benefits for diabetes management .
Neurology
Application Summary
Kahweol palmitate’s effects on neurodegenerative diseases are under investigation, focusing on its neuroprotective capabilities.
Methods of Application
Neuronal cell cultures have been exposed to Kahweol palmitate to study its impact on cell survival and neuroinflammation.
Results and Outcomes
Preliminary data indicates that Kahweol palmitate may offer protection against neuronal death and reduce inflammatory responses in the brain .
Cardiology
Application Summary
The role of Kahweol palmitate in cardiovascular health is being studied, with a focus on lipid metabolism and endothelial function.
Methods of Application
Clinical trials and epidemiological studies have been conducted to assess the impact of Kahweol palmitate on serum lipid profiles and cardiovascular risk factors.
Results and Outcomes
Research suggests that Kahweol palmitate may influence lipid metabolism and improve endothelial function, potentially reducing the risk of cardiovascular diseases .
Immunology
Application Summary
Kahweol palmitate’s immunomodulatory effects are being explored, particularly its ability to regulate immune responses and inflammation.
Methods of Application
Immune cell assays and cytokine profiling have been utilized to study the effects of Kahweol palmitate on immune cell activation and inflammatory mediator production.
Results and Outcomes
Studies indicate that Kahweol palmitate can modulate immune responses, potentially offering therapeutic benefits for immune-related disorders .
This analysis provides a detailed overview of the diverse scientific applications of Kahweol palmitate, highlighting its potential in various fields of research. Further studies are needed to fully understand its mechanisms of action and to translate these findings into clinical applications.
Dermatology
Application Summary
Kahweol palmitate has been investigated for its potential to treat hyperpigmentation disorders by inhibiting extracellular melanogenesis.
Methods of Application
In vitro studies using B16F10 mouse melanoma cells and primary human melanocytes have been conducted. Assays to measure cellular tyrosinase activity and melanin content were performed to understand the effects on melanogenesis .
Results and Outcomes
The studies found that Kahweol palmitate did not significantly affect intracellular melanin but suppressed extracellular melanin, indicating its potential as a treatment for hyperpigmentation disorders .
Osteology
Application Summary
Research has explored the effects of Kahweol palmitate on bone health, particularly its role in inhibiting osteoclast generation and bone resorption.
Methods of Application
In vitro studies have been used to assess Kahweol palmitate’s impact on RANKL-induced osteoclast generation and activity.
Results and Outcomes
Kahweol palmitate has shown promise in inhibiting cell proliferation, migration, invasion, and suppressing factors like MCP-1 and COX-2, which are involved in bone resorption .
Nutrition and Metabolism
Application Summary
The compound’s influence on lipid profiles and its potential health benefits in terms of nutrition and metabolism are under study.
Methods of Application
Analytical methods are being developed to measure Kahweol palmitate content in coffee, considering its impact on human health.
Results and Outcomes
While the exact benefits are yet to be fully understood, preliminary results suggest Kahweol palmitate may have positive effects on lipid metabolism and overall nutritional health .
Eigenschaften
IUPAC Name |
(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h20-22,24,28,30,32,38H,3-19,23,25-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZARYXKQBKPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44134788 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



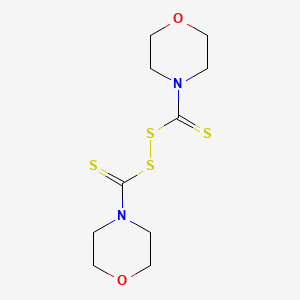
![Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-](/img/structure/B1673191.png)
![3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673192.png)
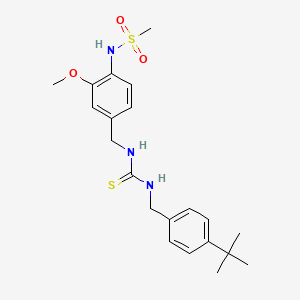
![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1673194.png)
![4-nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B1673197.png)
